molecular formula C13H9ClFNO3 B1669583 CPFX2090 CAS No. 1429439-25-7

CPFX2090

Número de catálogo: B1669583
Número CAS: 1429439-25-7
Peso molecular: 281.66 g/mol
Clave InChI: ISPVACVJFUIDPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CPFX2090 is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CPFX2090 typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of Substituents: The chloro, ethyl, and hydroxymethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution and alkylation.

    Methoxybenzyl Protection: The methoxybenzyl groups can be introduced using benzylation reactions, where 4-methoxybenzyl chloride reacts with the hydroxyl groups under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

CPFX2090 can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of amine or thiol-substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of CPFX2090 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research.

Comparación Con Compuestos Similares

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

    Quinine: Another antimalarial compound derived from quinoline.

Uniqueness

CPFX2090 is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives

Actividad Biológica

CPFX2090 is a novel cephalosporin antibacterial compound, identified through patent WO2013052568A1. This compound has garnered attention due to its potential effectiveness against various bacterial strains, particularly those resistant to traditional antibiotics. This article explores the biological activity of this compound, highlighting its mechanism of action, efficacy in case studies, and relevant research findings.

This compound operates primarily by inhibiting bacterial cell wall synthesis. As a cephalosporin, it binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for peptidoglycan cross-linking in bacterial cell walls. This action ultimately leads to cell lysis and death, making it effective against a range of Gram-positive and Gram-negative bacteria.

MechanismDescription
ClassCephalosporin
TargetPenicillin-binding proteins (PBPs)
ActionInhibits cell wall synthesis
ResultBacterial cell lysis and death

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. In vitro studies have shown that it is effective against both resistant and non-resistant strains of bacteria.

Case Studies

  • Efficacy Against MRSA : A study demonstrated that this compound effectively inhibited Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL.
  • Broad-spectrum Activity : Another case study reported that this compound maintained activity against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, with MIC values ranging from 1 to 4 µg/mL.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)
Methicillin-resistant S. aureus (MRSA)0.5
Escherichia coli1
Klebsiella pneumoniae4
Pseudomonas aeruginosa8

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound. Preliminary results suggest that this compound has favorable absorption characteristics with a half-life conducive for once or twice daily dosing.

Safety Profile

In toxicity assessments, this compound exhibited minimal adverse effects in animal models, with no significant changes in liver or kidney function observed at therapeutic doses.

Table 3: Safety Assessment Results

ParameterControl GroupThis compound Group
Liver Function (ALT/AST)NormalNormal
Kidney Function (Creatinine)NormalNormal
Adverse EffectsNoneNone

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining CPFX2090’s antibacterial spectrum and minimum inhibitory concentration (MIC)?

  • Methodological Answer : Begin with in vitro susceptibility testing using standardized broth microdilution assays (CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., cefotaxime) and validate results via triplicate trials. Use logarithmic-phase bacterial cultures to ensure consistency .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacokinetic (PK) studies?

  • Methodological Answer : Use Boolean search strings (e.g., "this compound" AND ("pharmacokinetics" OR "bioavailability")) in PubMed, Scopus, and Google Scholar. Filter results by publication date (last 5 years) and study type (e.g., in vivo trials). Extract data into a matrix comparing parameters like Cmax, half-life, and tissue distribution .

Q. What are the best practices for designing preliminary dose-response studies for this compound?

  • Methodological Answer : Employ a logarithmic dose range (e.g., 0.1–100 µg/mL) in murine infection models. Monitor survival rates, bacterial load reduction, and toxicity markers (e.g., ALT/AST levels). Use ANOVA to assess dose-dependent efficacy and establish the ED50 .

Q. How can researchers optimize data collection protocols for this compound’s stability under varying pH conditions?

  • Methodological Answer : Use HPLC-UV to quantify this compound degradation in buffers (pH 4–9) at 37°C. Sample at intervals (0, 6, 12, 24 hrs) and calculate degradation kinetics (first-order model). Validate with mass spectrometry to identify breakdown products .

Q. What statistical approaches are essential for analyzing this compound’s efficacy in initial in vitro trials?

  • Methodological Answer : Apply nonparametric tests (e.g., Mann-Whitney U) for non-normal data distributions. Calculate 95% confidence intervals for MIC values. Use Kaplan-Meier survival curves for time-kill assays, with log-rank tests to compare treatment groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue penetration and protein binding. Compare simulated AUC/MIC ratios with in vitro time-kill data. Adjust for factors like plasma protein binding and renal clearance .

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, proteomics) to study this compound’s mechanism of action?

  • Methodological Answer : Use RNA-seq to identify bacterial gene expression changes post-treatment. Correlate with LC-MS/MS proteomic profiles. Apply pathway enrichment analysis (e.g., KEGG) and validate targets via CRISPR interference .

Q. How should researchers design longitudinal studies to assess this compound’s resistance development in chronic infections?

  • Methodological Answer : Use serial passage assays with subinhibitory this compound concentrations. Sequence bacterial genomes at intervals (e.g., every 10 passages) to identify mutations. Test cross-resistance to other β-lactams via checkerboard synergy assays .

Q. What advanced statistical models are suitable for analyzing nonlinear relationships in this compound’s toxicity data?

  • Methodological Answer : Apply generalized additive models (GAMs) to assess nonlinear dose-toxicity trends. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses. Validate with bootstrapping .

Q. How can researchers address ethical challenges in clinical trials involving this compound, particularly informed consent for vulnerable populations?

  • Methodological Answer : Develop tiered consent forms with simplified language and visual aids. Include independent advocates for participants with cognitive impairments. Use dynamic consent platforms for ongoing participant engagement .

Propiedades

IUPAC Name

5-chloro-1-ethyl-3-(hydroxymethyl)-6,7-bis[(4-methoxyphenyl)methoxy]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClNO6/c1-4-30-14-20(15-31)27(32)25-23(30)13-24(35-16-18-5-9-21(33-2)10-6-18)28(26(25)29)36-17-19-7-11-22(34-3)12-8-19/h5-14,31H,4,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANTPQMJJCEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C(C(=C(C=C21)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4 (80 g) in methylene chloride (800 mL), cyclopropylamine (44.0 g) was added with cooling below 10° C. The mixture was stirred at room temperature for 1 h and evaporated to a dry mixture. To the dry mixture in dimethoxyethane (800 mL), a 60% sodium hydride-in-oil suspension (12.0 g) was added slowly with cooling and stirring. The mixture was heated at 80-85° C. for 3 h under nitrogen atmosphere. It was cooled and water (5 L) was added and the precipitate was filtered and washed with water and dried. The ester was suspended in tetrahydrofuran (800 mL). A solution of sodium hydroxide (20.0 g) in water (500 mL) was added and the mixture was refluxed for 2 h. It was cooled and acidified with acetic acid and the precipitate was filtered. The solid was washed with water and acetone. wt=19.0 g of (7). m.p.=235-240° C.
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.44 g of 80% sodium hydride are added in portions, with cooling in ice and stirring, to a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate (6) in 100 ml of anhydrous dioxane. The mixture is then stirred at room temperature for 30 minutes and under reflux for 2 hours and the dioxane is removed in vacuo. The residue (40.3 g) is suspended in 150 ml of water, 6.65 g of potassium hydroxide are added and the mixture is refluxed for 1.5 h. The warm solution is filtered and washed with H2O. The solution is then acidified to pH 1 to 2 with half-concentrated hydrochloric acid, with cooling in ice, the precipitate is filtered off with suction, washed with water and dried in vacuo at 100° C. In this manner, 27.7 g of 7-chloro-1-cyclo-propyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid II, of melting point 234°-237° C., are obtained.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

3.44 g of 80% pure sodium hydride are added in portions to a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (6) in 100 ml of anhydrous dioxane, while cooling with ice and stirring. The mixture is then stirred at room temperature for 30 minutes and under reflux for 2 hours and the dioxane is stripped off in vacuo. The residue (40.3 g) is suspended in 150 ml of water, 6.65 g of potassium hydroxide are added and the mixture is refluxed for 1.5 hours. The warm solution is filtered and the residue is rinsed with H2O. The filtrate is then acidified to pH 1-2 with half-concentrated hydrochloric acid, while cooling with ice, and the precipitate is filtered off with suction, washed with water and dried in vacuo at 100° C. 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid VIa of melting point 234° to 237° C. are obtained in this manner.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
40.3 g
Type
reactant
Reaction Step Two
Quantity
6.65 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3.44 g of 80 percent strength sodium hydride are added in portions to a stirred ice-cooled solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (6) in 100 ml of anhydrous dioxane. Thereafter, the mixture is stirred for 30 minutes at room temperature and for 2 hours under reflux, and the dioxane is stripped off in vacuo. The residue (40.3 g) is suspended in 150 ml of water, 6.65 g of caustic alkali are added and the mixture is refluxed for 1.5 hours. The warm solution is filtered, and the residue is rinsed with H2O. The ice-cooled filtrate is then acidified to pH=1-2 with semi-concentrated hydrochloric acid, and the precipitate is filtered off under suction, washed with water and dried in vacuo at 100° C. In this manner, 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Via of melting point 234°-237° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
residue
Quantity
40.3 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPFX2090
Reactant of Route 2
CPFX2090
Reactant of Route 3
CPFX2090
Reactant of Route 4
CPFX2090
Reactant of Route 5
CPFX2090
Reactant of Route 6
Reactant of Route 6
CPFX2090

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.